molecular formula C28H34O14 B2446043 Shancigusin I CAS No. 1435488-35-9

Shancigusin I

Cat. No. B2446043
CAS RN: 1435488-35-9
M. Wt: 594.566
InChI Key: CYFVSRSBPGWWOF-HAAGKEIMSA-N
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Description

Shancigusin I is a natural compound found in Cremastra appendiculata . It is a high-purity natural product .


Synthesis Analysis

The total synthesis of Shancigusin C, a related compound, was conducted by employing the Perkin reaction to forge the central stilbene core . The synthesis of Bletistrin G, another related compound, was achieved by the Wittig olefination followed by several regioselective aromatic substitution reactions . Both syntheses were completed by applying only renewable starting materials according to the principles of xylochemistry .


Molecular Structure Analysis

The Shancigusin I molecule contains a total of 79 bonds. There are 45 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, and 12 aromatic bonds . The compounds were isolated by repeated column chromatography with silica gel, Sephadex LH-20, and ODS-HPLC. The structures were elucidated by analysis of spectroscopic data(1H-NMR and 13C-NMR) .


Chemical Reactions Analysis

The total synthesis of Shancigusin C was conducted by employing the Perkin reaction to forge the central stilbene core . The synthesis of Bletistrin G was achieved by the Wittig olefination followed by several regioselective aromatic substitution reactions .


Physical And Chemical Properties Analysis

Shancigusin I has a molecular weight of 594.56 and its molecular formula is C28H34O14 . It is a solid, white to off-white compound .

Scientific Research Applications

Chemical Characterization

Shancigusin I is identified as one of the chemical constituents extracted from traditional medicinal plants. For instance, it was isolated from the EtOAc extract of the tuber of Cremastra appendiculata and identified through various chromatographic techniques and spectroscopic data analysis (Yuan & Liu, 2015). Similarly, other compounds like Shancigusins E-I were isolated from the tubers of Pleione yunnanensis, showcasing the diversity of chemical compounds available in these plants (Dong et al., 2013).

Biological Activities and Synthesis

The biological activities of Shancigusin I and its related compounds have been a subject of research. For instance, the cytotoxic properties of Shancigusin C, a related compound, against tumor cells indicate its potential as a starting point for further structural variation (Geske et al., 2021). This showcases the interest in these compounds for potential therapeutic applications.

Antioxidant Activities

Compounds like Shancigusin F have been isolated from plants like Pleione grandiflora and shown potent DPPH free radical scavenging effects, which is a measure of antioxidant activity (Li et al., 2022). Antioxidants are crucial in neutralizing free radicals, which can damage cells and lead to various diseases.

Antibacterial Properties

Studies have also been conducted on the antibacterial activities of compounds isolated from medicinal plants. For example, bletistrins, including Shancigusin B, isolated from the rhizomes of Bletilla striata, showed inhibitory activities against various bacterial strains, indicating their potential as antibacterial agents (Jiang et al., 2019).

Safety and Hazards

According to the Material Safety Data Sheet, Shancigusin I does not have specific hazards. In case of inhalation, skin contact, or ingestion, it is recommended to seek fresh air, flush skin with water, or rinse mouth with water, respectively .

Future Directions

The cytotoxic properties of Shancigusin C and Bletistrin G against tumor cells suggest suitability as a starting point for further structural variation . This indicates potential future directions for research involving Shancigusin I.

properties

IUPAC Name

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFVSRSBPGWWOF-YHUVOSSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shancigusin I

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